molecular formula C17H23N5O2 B6699513 Methyl 4-[1-(1-phenyltetrazol-5-yl)ethylamino]cyclohexane-1-carboxylate

Methyl 4-[1-(1-phenyltetrazol-5-yl)ethylamino]cyclohexane-1-carboxylate

Cat. No.: B6699513
M. Wt: 329.4 g/mol
InChI Key: DINJELWHSZKKGK-UHFFFAOYSA-N
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Description

Methyl 4-[1-(1-phenyltetrazol-5-yl)ethylamino]cyclohexane-1-carboxylate is a complex organic compound featuring a cyclohexane ring substituted with a carboxylate ester group and an amino group linked to a phenyltetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclohexanone, which is converted to the corresponding carboxylate ester via esterification.

    Formation of the Amino Group: The amino group is introduced through a reductive amination process, where cyclohexanone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Attachment of the Phenyltetrazole Moiety: The phenyltetrazole group is introduced via a nucleophilic substitution reaction. This involves the reaction of the amino group with a phenyltetrazole derivative, often under basic conditions to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated control systems would be employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxylate ester, converting it to the corresponding alcohol.

    Substitution: The phenyltetrazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyltetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound can be used in the study of enzyme interactions and receptor binding due to its structural complexity and functional groups that mimic biological molecules.

Medicine

In medicine, methyl 4-[1-(1-phenyltetrazol-5-yl)ethylamino]cyclohexane-1-carboxylate is investigated for its potential as a pharmaceutical agent. Its structure suggests possible applications as an anti-inflammatory or antimicrobial agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyltetrazole moiety is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the cyclohexane ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[1-(1-phenyltetrazol-5-yl)ethylamino]cyclohexane-1-carboxylate: Unique due to its specific substitution pattern and functional groups.

    Cyclohexane-1-carboxylate derivatives: Similar in having the cyclohexane ring and carboxylate group but differ in other substituents.

    Phenyltetrazole derivatives: Share the phenyltetrazole moiety but differ in the rest of the molecular structure.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclohexane ring, a carboxylate ester, and a phenyltetrazole moiety, which together confer specific chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 4-[1-(1-phenyltetrazol-5-yl)ethylamino]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-12(18-14-10-8-13(9-11-14)17(23)24-2)16-19-20-21-22(16)15-6-4-3-5-7-15/h3-7,12-14,18H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINJELWHSZKKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2=CC=CC=C2)NC3CCC(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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